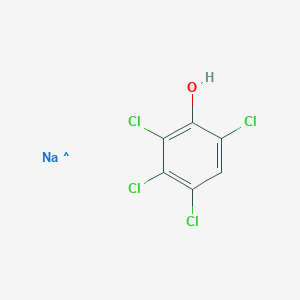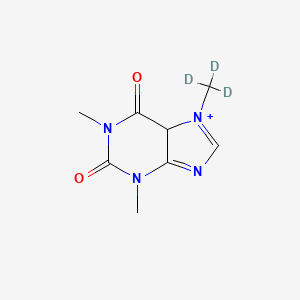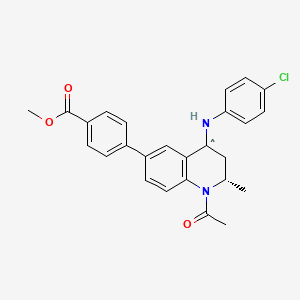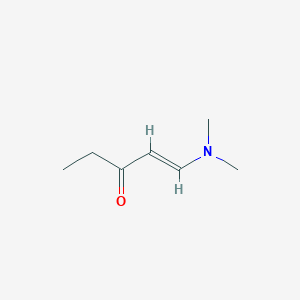![molecular formula C30H35BF2N2O2 B12351008 (T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen](/img/structure/B12351008.png)
(T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen is a complex organoboron compound This compound is characterized by its unique structure, which includes a difluoro group, a phenyl-butadiene moiety, and a pyrrole-based ligand coordinated to a borate center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen typically involves multiple steps. The initial step often includes the preparation of the pyrrole-based ligand, which is then reacted with a boron-containing reagent under controlled conditions. The difluoro and phenyl-butadiene groups are introduced through subsequent reactions, often involving halogenation and coupling reactions. The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity and yield of the final product.
化学反应分析
Types of Reactions
(T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of borate esters and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced borate complexes.
Substitution: The difluoro and phenyl-butadiene groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), coupling reagents (e.g., palladium catalysts), and reducing agents (e.g., LiAlH4). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, toluene).
Major Products
The major products formed from these reactions include various borate esters, reduced borate complexes, and substituted derivatives with modified functional groups.
科学研究应用
Chemistry
In chemistry, (T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing their catalytic activity in organic transformations.
Biology
In biological research, this compound is explored for its potential as a fluorescent probe due to its conjugated system, which can exhibit strong fluorescence. It is also investigated for its interactions with biomolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound is studied for its potential therapeutic applications, including its use as a drug delivery agent and its ability to interact with specific molecular targets in disease pathways.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s borate center can coordinate with metal ions, influencing their catalytic activity. Additionally, its conjugated system allows it to interact with biomolecules through π-π stacking and hydrogen bonding, modulating their function and activity.
相似化合物的比较
Similar Compounds
Boron-dipyrromethene (BODIPY) dyes: These compounds share a similar boron-containing structure and are widely used as fluorescent probes in biological research.
Difluoroboron β-diketonates: These compounds also contain a boron center coordinated to difluoro groups and are used in various applications, including materials science and catalysis.
Uniqueness
(T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen is unique due to its combination of a difluoro group, a phenyl-butadiene moiety, and a pyrrole-based ligand. This unique structure imparts distinct chemical and physical properties, making it a versatile compound with diverse applications in various fields.
属性
分子式 |
C30H35BF2N2O2 |
|---|---|
分子量 |
504.4 g/mol |
IUPAC 名称 |
11-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoate;hydron |
InChI |
InChI=1S/C30H35BF2N2O2/c32-31(33)34-26(17-10-5-3-1-2-4-6-11-19-30(36)37)20-22-28(34)24-29-23-21-27(35(29)31)18-13-12-16-25-14-8-7-9-15-25/h7-9,12-16,18,20-24H,1-6,10-11,17,19H2,(H,36,37)/b16-12+,18-13+ |
InChI 键 |
KXOYQMUYGHQCBT-CMQZKQKJSA-N |
手性 SMILES |
[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F |
规范 SMILES |
[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12350926.png)


![1-(3,5-difluorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12350944.png)
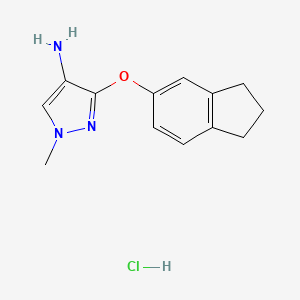
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12350953.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B12350954.png)
![2-[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12350967.png)

